molecular formula C18H14O5 B454892 Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate CAS No. 438221-05-7

Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate

Cat. No.: B454892
CAS No.: 438221-05-7
M. Wt: 310.3g/mol
InChI Key: GFDYAVWTSYEKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate is a furan-based ester compound designed for research and development applications. This specialty chemical serves as a versatile synthetic intermediate or building block in organic synthesis and medicinal chemistry. Its molecular structure, incorporating both furan and naphthalene rings, suggests potential utility in the development of novel pharmaceutical candidates and functional materials. As a multi-functional scaffold, it can be used to construct more complex molecular architectures. Researchers can utilize this compound in the exploration of new chemical entities, particularly in synthesizing heterocyclic compounds and other biologically relevant molecules . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Please refer to the Certificate of Analysis for lot-specific data and the Safety Data Sheet (SDS) for proper handling and safety information prior to use.

Properties

IUPAC Name

methyl 5-[(1-formylnaphthalen-2-yl)oxymethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-18(20)17-9-7-13(23-17)11-22-16-8-6-12-4-2-3-5-14(12)15(16)10-19/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDYAVWTSYEKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C3=CC=CC=C3C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166687
Record name Methyl 5-[[(1-formyl-2-naphthalenyl)oxy]methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438221-05-7
Record name Methyl 5-[[(1-formyl-2-naphthalenyl)oxy]methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438221-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[[(1-formyl-2-naphthalenyl)oxy]methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 2-Furoate

Methyl 2-furoate serves as the foundational intermediate. Two primary methods are documented:

Oxidative Esterification of Furfural

Reaction Conditions :

  • Catalyst : Homogeneous Co-N-C/MgO or Au/Fe-hydroxyapatite.

  • Solvent : Methanol.

  • Oxidant : Molecular oxygen or K2CO3\text{K}_2\text{CO}_3.

  • Temperature : 60–140°C.

  • Yield : Up to 95%.

Mechanism : Furfural undergoes oxidative esterification, where simultaneous oxidation of the aldehyde to a carboxylate and esterification with methanol occurs. Homogeneous alkali catalysts (e.g., K2CO3\text{K}_2\text{CO}_3) enhance yield but complicate separation.

Pd-Catalyzed Esterification Under Visible Light

Reaction Conditions :

  • Catalyst : Pd(at)g-C3_3N4_4 (10 mg per 1 mmol substrate).

  • Solvent : Methanol.

  • Light Source : 20-W visible light bulb.

  • Temperature : Room temperature (20°C).

  • Yield : 93%.

Advantages : Mild conditions avoid high temperatures and pressures, enabling scalable synthesis.

Chlorination to Methyl 5-(Chloromethyl)-2-furoate

Introducing a chloromethyl group at the 5-position of the furan ring enables subsequent nucleophilic substitution.

Reaction Conditions :

  • Chlorinating Agent : Thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5).

  • Solvent : Dichloromethane or chloroform.

  • Temperature : 0–25°C.

  • Yield : ~85–90% (estimated from analogous reactions).

Characterization : The product (CAS 2144-37-8) is confirmed via 1H^1\text{H} NMR and mass spectrometry.

Etherification with 2-Naphthol Derivatives

The chloromethyl group reacts with 2-naphthol to form the ether linkage.

Reaction Conditions :

  • Base : K2CO3\text{K}_2\text{CO}_3 or triethylamine.

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Temperature : 80–100°C.

  • Yield : 70–80% (reported for methyl 5-[(2-naphthyloxy)methyl]-2-furoate, CAS 402736-34-9).

Mechanism : Nucleophilic substitution (SN2) where the naphtholate ion displaces chloride.

Formylation of the Naphthyl Ring

Introducing the formyl group at the 1-position of the naphthyl ring is the most challenging step due to regioselectivity.

Vilsmeier-Haack Formylation

Reaction Conditions :

  • Reagents : POCl3\text{POCl}_3, DMF (Vilsmeier reagent).

  • Solvent : Dichloroethane.

  • Temperature : 0°C to reflux.

  • Yield : 50–60% (estimated from analogous naphthyl formylations).

Regioselectivity : The electron-rich 1-position is preferentially formylated due to directing effects of the ether oxygen.

Duff Reaction (Hexamine-Based Formylation)

Reaction Conditions :

  • Reagents : Hexamethylenetetramine, trifluoroacetic acid.

  • Solvent : Nitromethane.

  • Temperature : 100–120°C.

  • Yield : 40–50%.

Limitations : Lower yields compared to Vilsmeier-Haack, but avoids harsh acidic conditions.

Optimization Challenges and Solutions

Regioselective Formylation

Issue : Competing formylation at the 4- or 6-positions of the naphthyl ring.
Solutions :

  • Use electron-donating substituents to direct formylation to the 1-position.

  • Employ bulky solvents (e.g., dichloroethane) to sterically hinder undesired sites.

Purification of Intermediates

Issue : Separation of methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate from by-products.
Solutions :

  • Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1).

  • Recrystallization from ethanol or methanol.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Overall Yield
Vilsmeier-Haack High regioselectivity; established protocolRequires POCl3\text{POCl}_3, corrosive50–60%
Duff Reaction Mild conditions; avoids strong acidsLower yields; longer reaction time40–50%

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Methyl 5-{[(1-carboxy-2-naphthyl)oxy]methyl}-2-furoate.

    Reduction: Methyl 5-{[(1-hydroxymethyl-2-naphthyl)oxy]methyl}-2-furoate.

    Substitution: Various substituted furoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate is used in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The furoate ester can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparison of Methyl 5-{[(1-Formyl-2-Naphthyl)Oxy]Methyl}-2-Furoate and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Melting Point (°C) Density (g/cm³)
This compound C₁₈H₁₄O₅ 310.305 Naphthyl-formyl-ether N/A N/A N/A
Methyl 5-formyl-2-furoate C₇H₆O₄ 154.121 Formyl group N/A N/A N/A
Methyl 5-(2-phenyleth-1-ynyl)-2-furoate C₁₄H₁₀O₃ 226.227 Phenylethynyl 373.3 79 1.22
Methyl 5-(chlorosulfonyl)-2-furoate C₆H₅ClO₅S 224.619 Chlorosulfonyl 118 (1 mmHg) N/A 1.53
Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate C₂₃H₁₈O₇ 406.4 Chromenyl-methoxy-phenoxy N/A N/A N/A

Key Observations:

Molecular Complexity : The naphthyl-formyl-ether substituent in the target compound increases its molecular weight (310.3 g/mol ) compared to simpler analogs like Methyl 5-formyl-2-furoate (154.12 g/mol ) .

Boiling/Melting Points : Derivatives with rigid aromatic systems (e.g., phenylethynyl in ) exhibit higher boiling points (373.3°C ), while electron-withdrawing groups (e.g., chlorosulfonyl in ) reduce boiling points under low pressure (118°C at 1 mmHg ).

Density : The chlorosulfonyl group in contributes to a higher density (1.53 g/cm³ ) due to increased molecular packing efficiency.

Research Findings and Context

  • Synthetic Challenges : Separation of regioisomers (e.g., compounds 33 and 35 in ) highlights the need for advanced chromatographic techniques in furan ester synthesis .
  • Structural Versatility : The 2-furoate scaffold accommodates diverse substituents (naphthyl, phenylethynyl, chromenyl), enabling tailored physicochemical and biological properties .

Biological Activity

Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate (CAS No. 438221-05-7) is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C18H14O5
  • Molar Mass : 310.3 g/mol
  • Functional Groups : The compound features a formyl group and a furoate ester, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 1-formyl-2-naphthol and methyl 5-bromomethyl-2-furoate under basic conditions. Optimizing reaction parameters such as temperature, solvent, and time can enhance yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Interaction : The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity.
  • Hydrogen Bonding : The furoate ester participates in hydrogen bonding, influencing binding affinity and specificity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These effects are mediated through the activation of nuclear factor erythroid 2-related factor 2 (NRF2), which triggers antioxidative responses in cells .

Neuroprotective Effects

A study on related compounds demonstrated neuroprotective effects against chemically induced neuronal damage. These findings suggest that this compound may have potential applications in neuroprotection .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related furoate compounds indicate potential efficacy against various pathogens, including resistant strains of bacteria. This suggests that this compound could be explored for its antibacterial properties .

Case Study 1: Neuroprotective Screening

In a screening study involving multiple compounds with structural similarities to this compound, several candidates exhibited promising neuroprotective effects in vitro. These candidates were shown to alleviate neuronal damage caused by toxic substances, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial activities of methanolic extracts from plants containing similar furoate structures. The results indicated significant antibacterial activity against E. coli and S. aureus, suggesting that derivatives like this compound could serve as effective antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 5-methyl-2-furoateLacks naphthyl groupLimited bioactivity
Methyl 5-{[(1-hydroxy-2-naphthyl)oxy]methyl}-2-furoateHydroxymethyl instead of formylPotential neuroprotective effects

This compound stands out due to its unique combination of functional groups, which enhance its reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the key structural features of Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate, and how can they be validated experimentally?

The compound contains a furan-2-carboxylate ester core substituted with a [(1-formyl-2-naphthyl)oxy]methyl group. Key functional groups include the formyl (-CHO) on the naphthalene ring and the ester (-COOCH₃) on the furan. Validation methods:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the ester carbonyl (δ ~165–170 ppm) and formyl proton (δ ~9–10 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]⁺ at m/z 311.0918) and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare this compound?

A two-step approach is typical:

Esterification : React 5-hydroxymethylfuran-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form methyl 5-(hydroxymethyl)-2-furoate .

Etherification : Introduce the 1-formyl-2-naphthyloxy group via nucleophilic substitution (e.g., Mitsunobu reaction or base-mediated coupling with 1-formyl-2-naphthol). Optimize reaction conditions (e.g., DMF, K₂CO₃, 60°C) to minimize side products .

Q. How can impurities in the synthesized compound be identified and quantified?

  • HPLC with UV Detection : Use a C18 column and gradient elution (water/acetonitrile) to separate impurities. Compare retention times and UV spectra with reference standards .
  • LC-MS : Identify impurities by mass differences (e.g., unreacted intermediates or hydrolysis products) .

Advanced Research Questions

Q. How does steric hindrance from the naphthalene ring influence the compound’s reactivity in further functionalization?

The bulky 2-naphthyl group reduces accessibility to the formyl moiety, complicating nucleophilic additions (e.g., Grignard reactions). Strategies to mitigate this:

  • Use low-temperature conditions (-20°C) and polar aprotic solvents (e.g., THF) to stabilize transition states.
  • Employ bulky Lewis acids (e.g., Ti(OiPr)₄) to activate the formyl group selectively .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in ¹³C NMR chemical shifts (e.g., formyl vs. ester carbonyl) may arise from solvent effects or pH variations. Resolution methods:

  • Standardize solvent systems (e.g., CDCl₃ for non-polar environments).
  • Compare data with structurally analogous compounds (e.g., methyl 5-formyl-2-furoate, δ 162.5 ppm for ester carbonyl) .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess hydrolysis susceptibility of the ester and formyl groups.
  • pKa Prediction : Tools like ACD/Labs predict protonation states; the ester group hydrolyzes faster at pH > 8, while the formyl group remains stable below pH 6 .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding affinity (KD) in real-time.
  • Molecular Docking : Use AutoDock Vina to simulate interactions between the naphthyl group and hydrophobic pockets of the target .

Data Contradiction Analysis

Q. How should researchers address conflicting yields reported for the Mitsunobu reaction in synthesizing this compound?

Variations in yield (40–75%) may stem from:

  • Reagent Purity : Use fresh triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to avoid side reactions.
  • Moisture Sensitivity : Conduct reactions under anhydrous conditions (argon atmosphere) .

Methodological Best Practices

Q. What analytical techniques are critical for confirming the absence of regioisomers in the final product?

  • 2D NMR (COSY, HSQC) : Map coupling between the naphthyl protons and the furan’s methylene group to confirm substitution pattern .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign regiochemistry (see similar furan derivatives in ).

Q. How can researchers optimize reaction scalability without compromising purity?

  • Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer during etherification.
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.